

A Technical Guide to Ritonavir-13C3 for Research Applications

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Compound of Interest

Compound Name: Ritonavir-13C3

Cat. No.: B563440

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This document provides a comprehensive technical overview of **Ritonavir-13C3**, focusing on its chemical properties, and its principal application in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Ritonavir and its Labeled Analog

Ritonavir is an antiretroviral medication primarily known as an HIV-1 protease inhibitor.[1][2] While it possesses its own antiviral activity, its clinical significance has evolved. Due to its potent, irreversible inhibition of the cytochrome P450 enzyme CYP3A4, Ritonavir is now most commonly used as a pharmacokinetic enhancer, or "booster".[2][3][4] By slowing the metabolism of co-administered drugs, it increases their plasma concentration and therapeutic efficacy.[5] This mechanism is central to many highly active antiretroviral therapy (HAART) regimens and was notably repurposed for the COVID-19 treatment Paxlovid, where it boosts the antiviral agent nirmatrelvir.[1]

Ritonavir-13C3 is a stable isotope-labeled (SIL) form of Ritonavir. In this molecule, three Carbon-12 atoms are strategically replaced with their heavier, non-radioactive isotope, Carbon-13.[6][7] While chemically and biologically identical to its unlabeled counterpart, its increased mass makes it distinguishable by mass spectrometry. This key difference establishes **Ritonavir-13C3**'s primary role in research as the gold-standard internal standard for the quantitative bioanalysis of Ritonavir.[8]

Physicochemical Properties

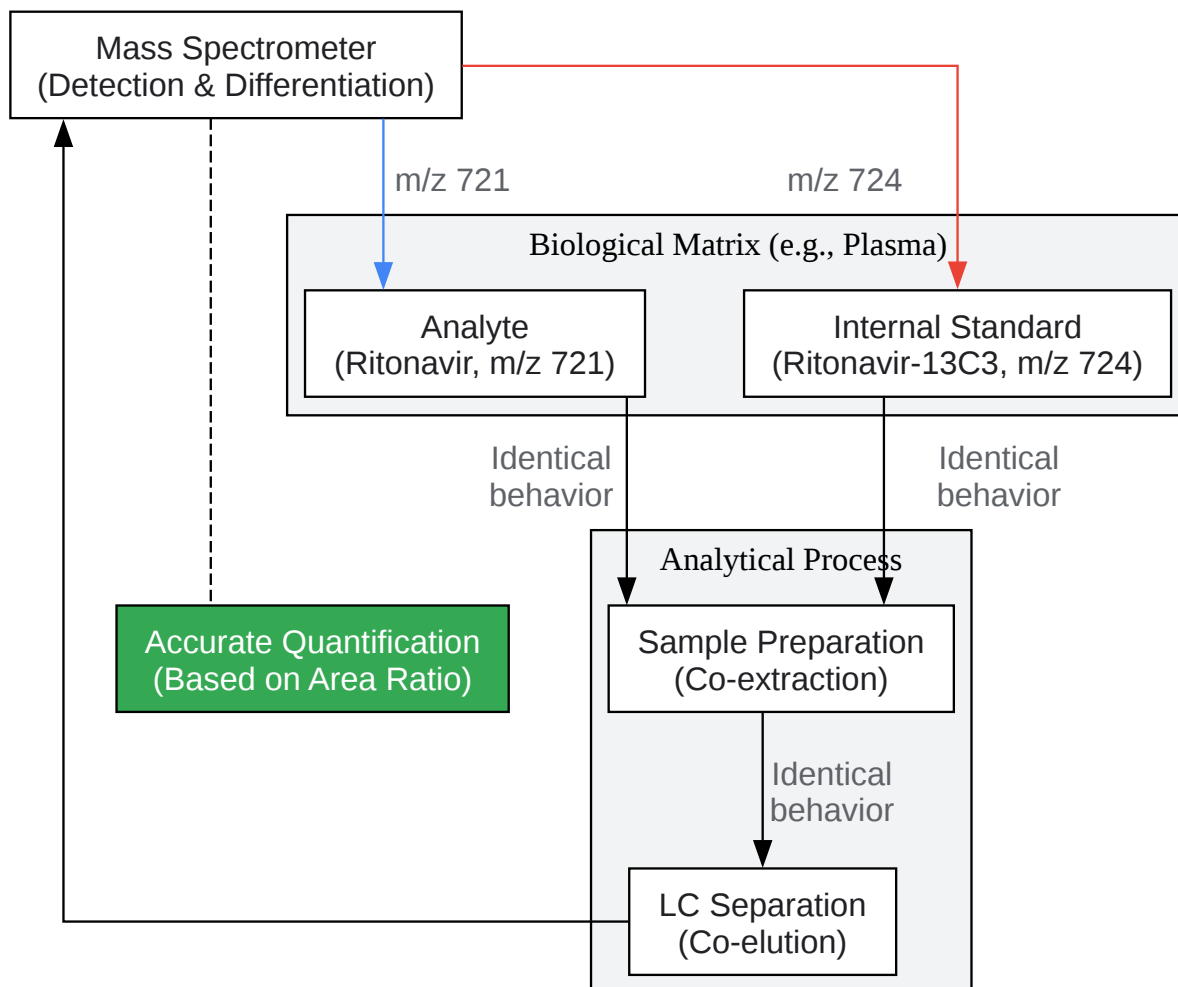
The fundamental properties of **Ritonavir-13C3** are summarized below. The three-dalton mass increase from the isotopic labels is the critical feature for its analytical application.

Property	Value
Chemical Name	(4,5- ¹³ C ₂)1,3-thiazol-5-yl(¹³ C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[6]
CAS Number	1217673-23-8
Molecular Formula	C ₃₄ ¹³ C ₃ H ₄₈ N ₆ O ₅ S ₂ [9]
Molecular Weight	~723.92 g/mol [9]
Monoisotopic Mass	723.32282551 Da[6]
Unlabeled CAS	155213-67-5[10]
Appearance	White Solid[9]

Primary Research Application: Internal Standard in Quantitative Mass Spectrometry

The principal use of **Ritonavir-13C3** is as an internal standard (IS) in analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] In quantitative analysis, an IS is a compound of known concentration added to samples to correct for variability during the experimental process.

A stable isotope-labeled IS is considered the ideal choice because it behaves almost identically to the unlabeled analyte during sample extraction, processing, and chromatographic separation.[11] However, it is readily distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification by calculating the peak area ratio of the analyte to the internal standard, which mitigates any analyte loss during sample preparation or fluctuations in instrument response.



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Caption: Logical relationship of Analyte and SIL-Internal Standard.

Experimental Protocol: Quantification of Ritonavir in Human Plasma

The following is a representative LC-MS/MS protocol for quantifying Ritonavir in human plasma using **Ritonavir-13C3** as an internal standard. This methodology is synthesized from common practices in bioanalytical literature.[12][13]

4.1. Materials and Reagents

- Ritonavir analytical standard
- **Ritonavir-13C3** (Internal Standard)
- Human plasma (blank, K2-EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure water

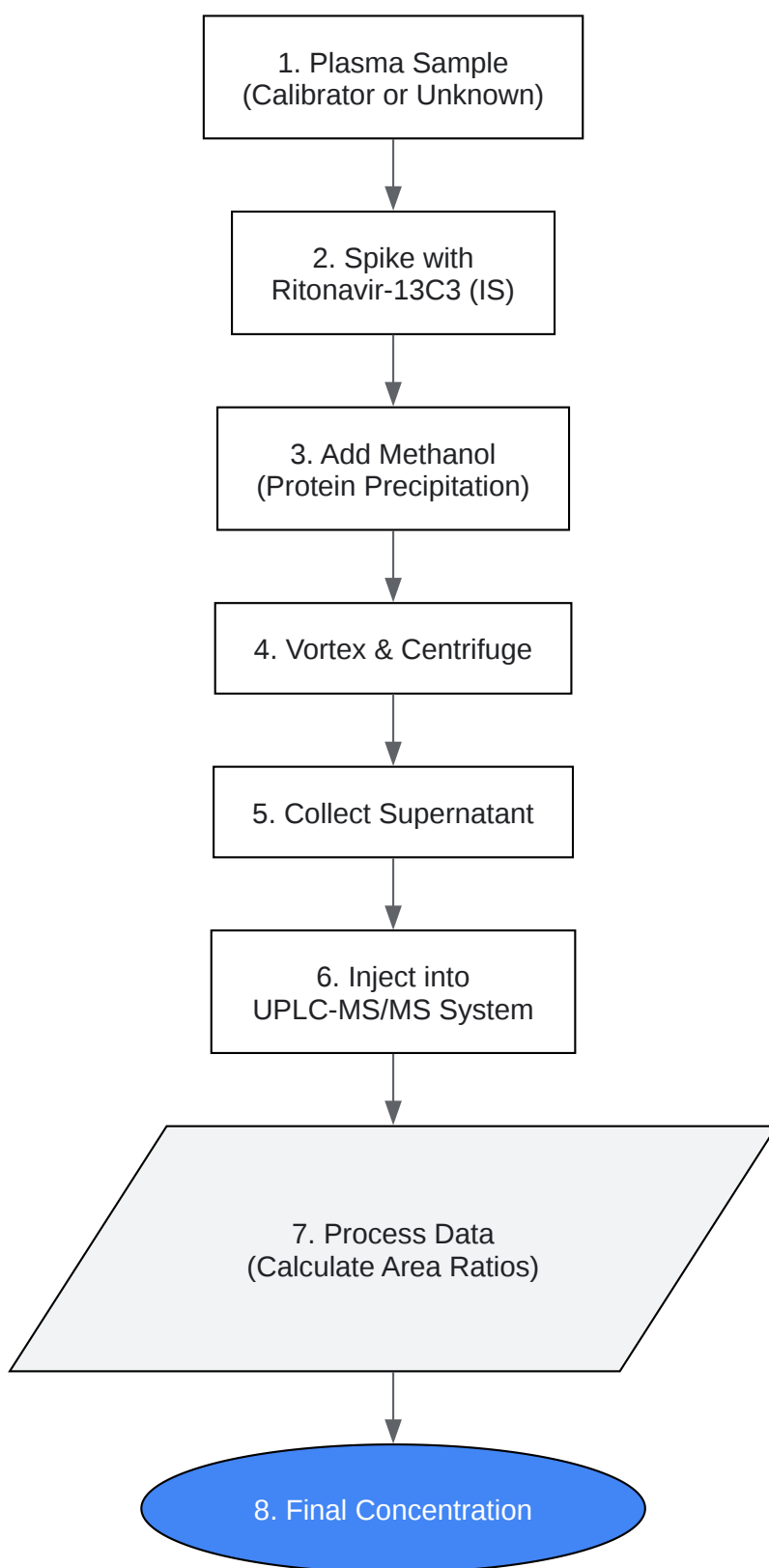
4.2. Sample Preparation (Protein Precipitation Method)

- Prepare a stock solution of **Ritonavir-13C3** (e.g., 1 mg/mL in methanol) and create a working solution (e.g., 100 ng/mL).
- Thaw human plasma samples and calibration standards on ice.
- To 50 µL of each plasma sample, add 10 µL of the **Ritonavir-13C3** working solution. Vortex briefly.
- Add 150 µL of ice-cold methanol to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

4.3. LC-MS/MS Instrumentation and Conditions The following parameters serve as a typical starting point for method development.

Parameter	Example Condition
LC System	UPLC System (e.g., Waters Acquity, Agilent 1290)
Column	C18 Reverse-Phase (e.g., BEH Shield RP18, 2.1 x 50 mm, 1.7 μ m)[12]
Mobile Phase A	7.5 mM Ammonium Acetate in Water (pH 4.0) [12]
Mobile Phase B	5% Acetonitrile in Methanol[12]
Flow Rate	0.4 mL/min
Injection Volume	10 μ L[12]
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization, Positive (ESI+)[13]
MRM Transition (Ritonavir)	Q1: 721.3 m/z \rightarrow Q3: 269.0 m/z[13]
MRM Transition (Ritonavir-13C3)	Q1: 724.3 m/z \rightarrow Q3: 269.0 m/z

4.4. Data Analysis Quantification is achieved by plotting the peak area ratio of Ritonavir to **Ritonavir-13C3** against the known concentrations of prepared calibration standards. A linear regression model is then used to determine the concentration of Ritonavir in the unknown samples.



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Caption: General experimental workflow for Ritonavir quantification.

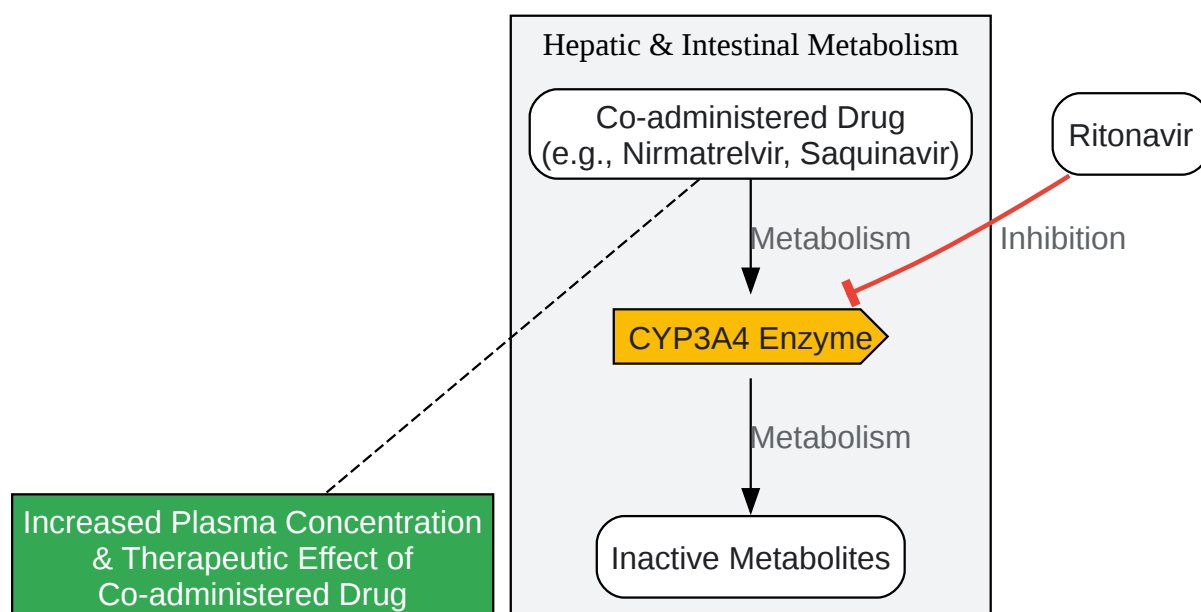
Context: Pharmacokinetic and Drug-Drug Interaction Studies

Accurate quantification of Ritonavir is critical for its role as a pharmacokinetic booster.

Research studies rely on these measurements to:

- Assess Drug-Drug Interactions (DDI): Ritonavir's primary function is to inhibit CYP3A4, thereby increasing the bioavailability of other drugs.[5][14] Quantifying Ritonavir alongside the co-administered drug is essential to correlate its concentration with the magnitude of the boosting effect.[5]
- Therapeutic Drug Monitoring (TDM): Ensuring that Ritonavir concentrations are within a therapeutic window is important for maintaining efficacy and avoiding toxicity.
- Pharmacokinetic (PK) Modeling: Data from these studies are used to model the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir and its effect on other compounds.[14]

The mechanism of action, where Ritonavir inhibits the metabolic pathway of a co-administered drug, is a foundational concept in pharmacology.



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Caption: Ritonavir's mechanism as a CYP3A4 inhibitor.

Conclusion

Ritonavir-13C3 is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. As a stable isotope-labeled analog of Ritonavir, its sole but critical purpose is to serve as an internal standard for mass spectrometry-based quantification. The use of **Ritonavir-13C3** ensures the highest level of accuracy and precision in measuring Ritonavir concentrations in complex biological matrices. This capability is fundamental for elucidating the pharmacokinetic properties and drug-drug interactions that define Ritonavir's therapeutic utility as a cornerstone pharmacokinetic enhancer in modern medicine.

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